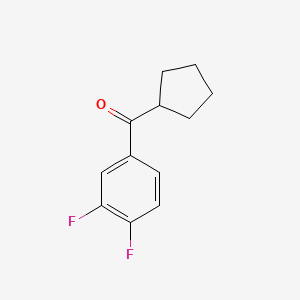

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the context of benzophenone derivatives, the synthesis can be intricate, as seen in the preparation of novel polyimides derived from pyridine-containing aromatic dianhydride monomers . Similarly, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been demonstrated to facilitate the intermolecular dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones . Another example includes the synthesis of polyimides containing pyridine and ketone units, which were prepared by reacting a diamine monomer with various aromatic dianhydrides .

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their physical and chemical properties. For instance, the structural characterization of a new pyrrole derivative was achieved using spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which was exemplified in the study of the pyrrole derivative . The molecular structure can influence the compound's reactivity, as seen in the unusual C-benzylation and in situ reduction by β-hydrogen transfer of 4'-benzyloxy-2-(4-pyridinyl)acetophenone .

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can lead to a variety of chemical transformations. For example, the reaction of 2-N-(Acylmethyl)aminochromones with acetic acid/pyrrolidine resulted in the formation of benzopyrano[2,3-b]pyrrol-4(1H)-ones . The behavior of active methyl groups in certain benzopyrans towards different reagents has been explored, leading to the formation of various derivatives . Additionally, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrates the potential of benzophenone derivatives in forming polymer films10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The polyimides derived from pyridine-containing monomers exhibited good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties . The polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone also showed outstanding mechanical properties, low moisture absorption, and favorable thermal expansion coefficients . The corrosion inhibition efficiency of a pyrrole derivative on steel surfaces highlights the practical applications of these compounds .

科学研究应用

Photocatalytic Degradation of Organic UV Filters : A study by Wang et al. (2019) investigated the photocatalytic degradation of Benzophenone-3, an organic UV filter similar to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone. They focused on optimizing degradation parameters and assessing the environmental impact.

Photopolymerization Initiator : Benzophenone derivatives, including Benzophenone-di-1,3-dioxane, have been studied as novel initiators for free radical photopolymerization. This research by Wang Kemin et al. (2011) demonstrates the efficiency of such compounds in initiating polymerization of acrylates and methacrylates.

Photochemistry Applications in Biological Chemistry : The work of Dormán et al. (2016) explored the photochemical properties of benzophenone photophores. Their study highlights applications in binding site mapping, proteome profiling, and bioconjugation, which can be relevant to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone due to its structural similarities.

Chemical Transformation in Water Treatment : The study by Yang and Ying (2013) on the oxidation of benzophenone-3 during water treatment with ferrate(VI) provides insights into the reaction kinetics and removal efficiency of similar compounds.

Endocrine-Disrupting Activity Assessment : Research conducted by Watanabe et al. (2015) on the metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity could be relevant for understanding similar effects in 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone.

属性

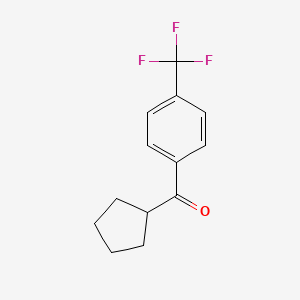

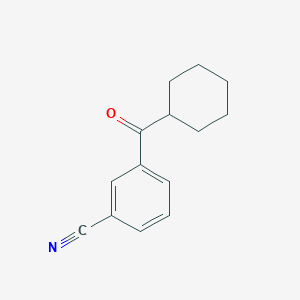

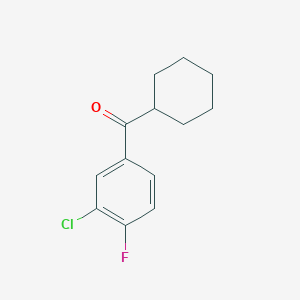

IUPAC Name |

ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNPIVRBDUVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642737 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-11-9 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。